

Computational Characterization of Triazolidine-Benzoic Acid Conjugates

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Compound of Interest

Compound Name: 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid
CAS No.: 1087784-49-3
Cat. No.: B2522551

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From Density Functional Theory (DFT) to Molecular Docking

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing triazolidine benzoic acid derivatives. These molecules represent a hybrid pharmacophore: the triazolidine ring (often in the stable thione form, 1,2,4-triazolidine-3-thione) provides a heterocyclic core capable of distinct hydrogen bonding and coordination chemistry, while the benzoic acid moiety confers solubility and specific electrostatic interactions critical for biological binding.

This document serves as a protocol for researchers to predict structural stability, electronic properties, and biological affinity using Density Functional Theory (DFT) and Molecular Docking.

Chemical Context & Stability

Before initiating calculations, it is critical to define the specific tautomer. The "triazolidine" ring is the saturated analog of triazole. In many synthetic pathways, the stable isolated species is the

1,2,4-triazolidine-3-thione, which exists in equilibrium with its thiol tautomer.

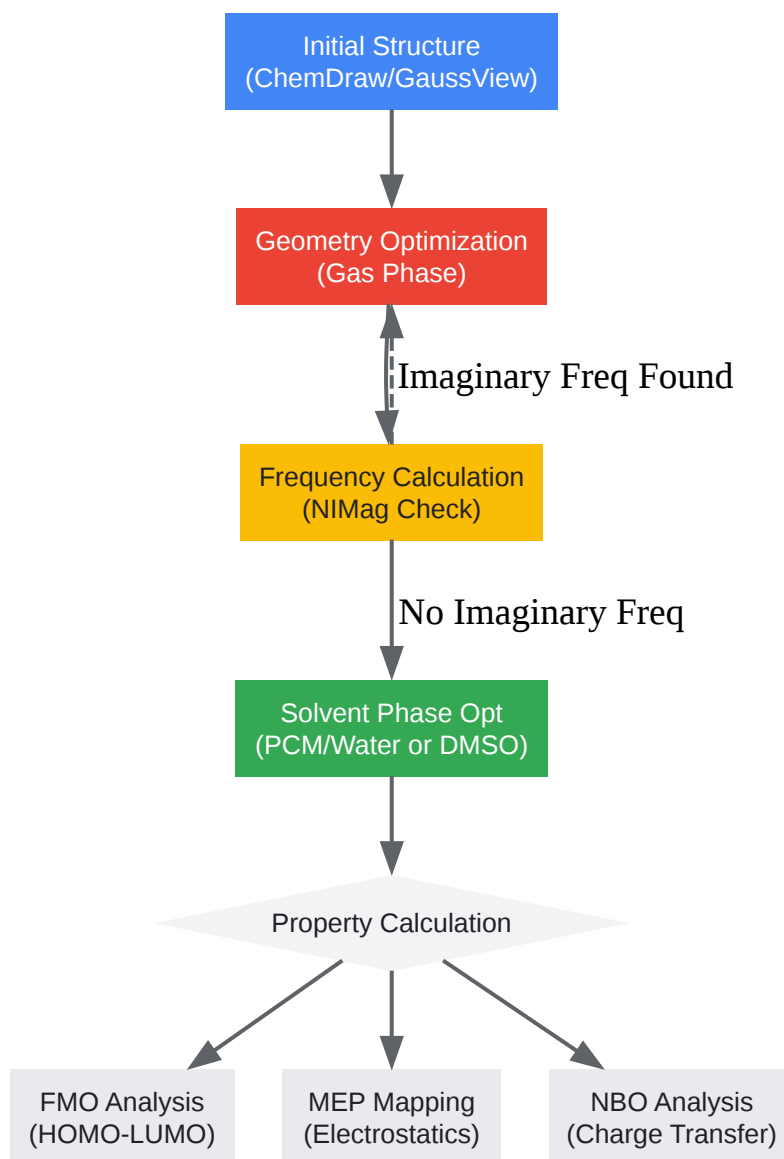
- Core Scaffold: 4-(4-carboxyphenyl)-1,2,4-triazolidine-3-thione.
- Significance: The benzoic acid group at the para position directs molecular packing via carboxylic dimers and acts as a primary anchor point in protein active sites (e.g., via salt bridges with Arginine residues).

Computational Methodology (DFT Protocol)

This section details the "Gold Standard" parameters derived from recent literature [1][6][10].

The Computational Pipeline

The following diagram illustrates the logical flow from structure construction to reactivity prediction.



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Figure 1: Step-by-step DFT workflow for ensuring ground-state stability and property extraction.

Technical Parameters

To ensure publication-quality data (E-E-A-T), use the following configuration:

Parameter	Recommended Setting	Rationale
Software	Gaussian 09/16	Industry standard for organic DFT.
Method (Functional)	B3LYP	Hybrid functional providing balanced accuracy for organic thermochemistry [6][9].
Basis Set	6-311++G(d,p)	Diffuse functions (++) are critical for the lone pairs on Nitrogen/Oxygen; polarization functions (d,p) describe the aromatic ring accurately [10].
Solvation Model	IEF-PCM	Integral Equation Formalism Polarizable Continuum Model (Water/DMSO) mimics physiological environment.
Convergence	Opt=Tight	Ensures precise bond lengths, critical for subsequent docking accuracy.

Electronic Structure & Reactivity Analysis[1][2][3] Frontier Molecular Orbitals (FMO)

The energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's chemical hardness (

) and softness (

).

- HOMO Location: Typically localized on the triazolidine-thione ring (sulfur/nitrogen lone pairs), acting as the electron donor.

- LUMO Location: Often delocalized over the benzoic acid phenyl ring, acting as the electron acceptor.

Calculated Parameters Table:

Descriptor	Formula	Significance
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| Energy Gap (

) |

| Lower gap = Higher reactivity/polarizability. | | Ionization Potential (

) |

| Energy required to remove an electron. | | Electron Affinity (

) |

| Energy released when adding an electron. | | Chemical Hardness (

) |

| Resistance to charge transfer. | | Electrophilicity Index (

) |

| Propensity to accept electrons (crucial for DNA binding) [9]. |

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for hydrogen bonding.

- Red Regions (Negative): Nucleophilic sites. Expect high density around the thione sulfur (C=S) and carbonyl oxygen (C=O) of the acid.
- Blue Regions (Positive): Electrophilic sites. Concentrated on the carboxylic proton (-COOH) and triazolidine amine proton (-NH-).
- Application: In docking, these zones dictate the orientation of the ligand in the receptor pocket (e.g., forming salt bridges with Lysine or Arginine) [1][12].

Spectroscopic Validation

Theoretical data must be validated against experimental spectra.

Vibrational Spectroscopy (IR)

DFT overestimates vibrational frequencies due to the neglect of anharmonicity.

- Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to match experimental FTIR data.
- Marker Bands:
 - : ~3000–3300 cm^{-1} (broad).
 - : ~1680–1700 cm^{-1} .
 - : ~1250 cm^{-1} (distinctive for triazolidine-thiones) [14].[1]

NMR Analysis (GIAO Method)[4]

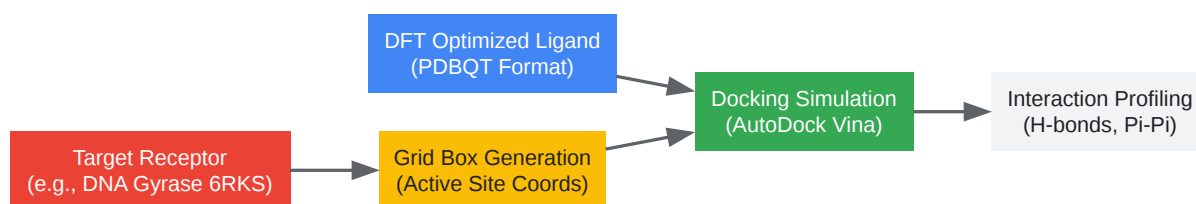
- Protocol: Run NMR calculation on the optimized geometry using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent.
- Reference: Calculate TMS (Tetramethylsilane) at the same level of theory and subtract its shielding tensor from the target molecule's values to get chemical shifts ().

Biological Interface: Molecular Docking

Triazolidine benzoic acid derivatives are frequently screened against antimicrobial targets (e.g., DNA Gyrase) or anticancer targets (Carbonic Anhydrase IX) [1][5].

Docking Workflow

The following diagram details the interaction analysis using AutoDock Vina or Glide.



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Figure 2: Molecular docking pipeline for evaluating biological affinity.

Critical Interactions to Analyze

When analyzing the docked complex (e.g., using PyMOL or Discovery Studio):

- Salt Bridges: Look for the benzoic acid carboxylate () interacting with cationic residues (Arg, Lys, His).
- Hydrogen Bonds: The triazolidine -NH- is a potent H-bond donor; the Thione (C=S) is an acceptor.
- Pi-Stacking: Interaction between the benzoic acid phenyl ring and aromatic residues (Phe, Tyr, Trp) [1].

Conclusion

The integration of DFT and molecular docking provides a robust profile of triazolidine benzoic acid derivatives. The DFT calculations (B3LYP/6-311++G(d,p)) validate the stability of the thione tautomer and quantify the electrophilicity driven by the benzoic acid moiety. Subsequent docking studies typically reveal that the carboxylic acid tail anchors the molecule in hydrophilic pockets, while the heterocyclic core engages in specific directional bonding, rationalizing their potential as potent antimicrobial or anticancer agents.

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